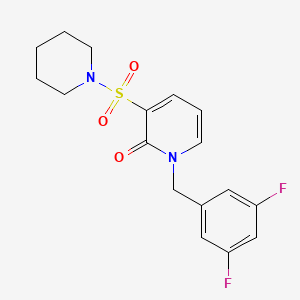

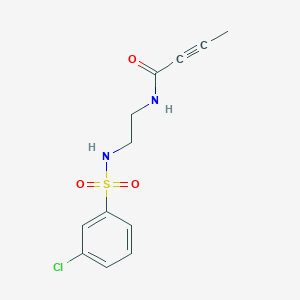

![molecular formula C21H19ClN4O2 B2441548 2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899745-45-0](/img/structure/B2441548.png)

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of phenylmorpholine , which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It has been studied for its potential anti-tubercular activity .

Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other . The exact structure would require more specific information or advanced analytical techniques to determine.Scientific Research Applications

Synthesis and Crystal Structure

Research has been focused on the synthesis and crystal structure analysis of compounds with similar structural features, demonstrating their potential for antitumour activity. For example, studies have synthesized compounds by condensation processes, revealing distinct inhibitory capacities against proliferation of cancer cell lines, such as A549 and BGC-823 (X. Ji et al., 2018). These studies highlight the significance of structural analysis in understanding the biological activities of these compounds.

Antimicrobial and Antitumour Activities

Several novel derivatives have been synthesized with expected antimicrobial activities. Research in this area has focused on the creation of biphenyl-4-(2H)-phthalazin-1-one derivatives, exhibiting a range of antimicrobial activities (S. Abubshait et al., 2011). Additionally, the synthesis of specific benzamide derivatives has been explored for their original antidepressant properties, classified under type A reversible MAO inhibitors, showcasing the methodological advancements in synthesizing pharmacologically active benzamides (N. S. Donskaya et al., 2004).

Chemical Modifications for Enhanced Pharmacological Properties

Research efforts have also focused on chemical modifications of structurally similar compounds to enhance their pharmacological properties. For instance, modifications have been made to improve gastrokinetic activity, as seen with the synthesis of derivatives showing potent gastric emptying activity, compared favorably with existing drugs like cisapride and metoclopramide, without the associated dopamine D2 receptor antagonistic activity (S. Kato et al., 1991).

properties

IUPAC Name |

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGFVVXRTFPNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

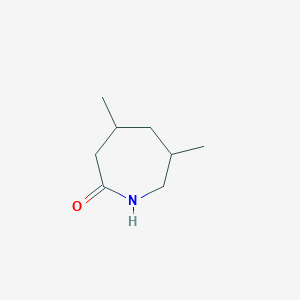

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)

![Benzyl 1-fluorosulfonyl-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2441471.png)

![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2441477.png)

![N-(3-methoxybenzyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2441479.png)

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)